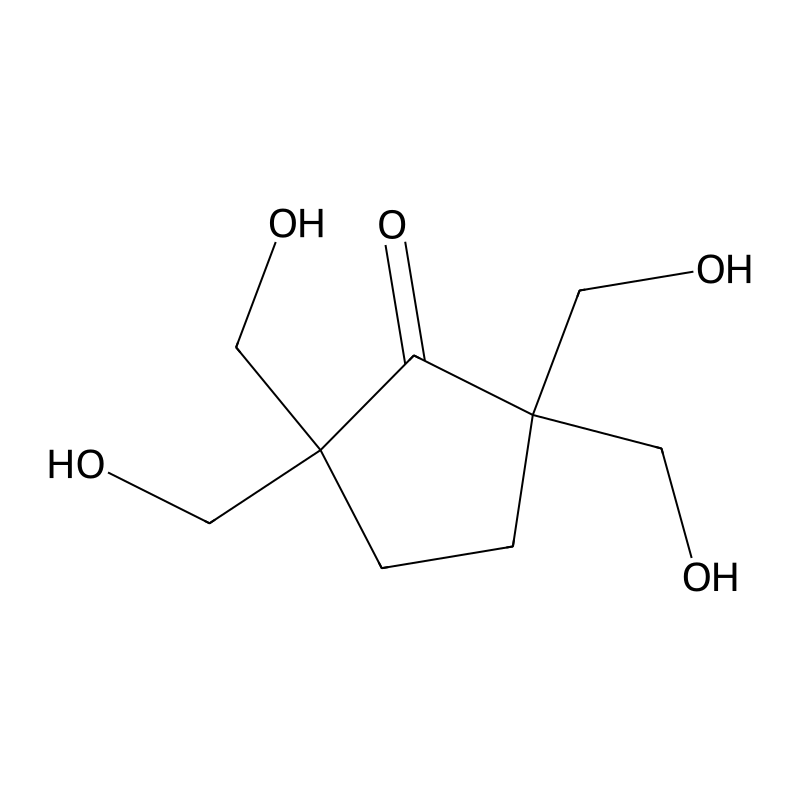

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one (also known as 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone) is a chemical compound with the molecular formula C₉H₁₆O₅. Its synthesis has been reported in various scientific publications, often involving the condensation of cyclopentanone with formaldehyde under specific conditions [, ].

Potential Applications:

Research suggests that 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one may have potential applications in various scientific fields, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules, particularly those containing the cyclopentanone core structure [].

- Medicinal chemistry: As a starting material for the development of new drugs and therapeutic agents, due to its unique functional groups and potential for further modification [].

- Material science: As a component in the development of new materials with specific properties, such as polymers or resins [].

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a cyclic organic compound characterized by its four hydroxymethyl groups attached to a cyclopentanone ring. Its molecular formula is , and it has a molar mass of 192.23 g/mol. The structure features a five-membered carbon ring with ketone functionality and multiple hydroxymethyl substituents, which significantly influence its chemical properties and reactivity.

This compound is notable for its potential applications in polymer chemistry and materials science due to its ability to form cross-linked networks through its hydroxymethyl groups. It is also of interest in medicinal chemistry for its biological activities.

- Esterification: The hydroxymethyl groups can react with carboxylic acids to form esters, which are useful in synthesizing polymers.

- Halogenation: The compound can be converted into halogenated derivatives, such as 2,2,5,5-tetrakis(chloromethyl)cyclopentanone, through reactions with thionyl chloride in the presence of pyridine .

- Nucleophilic Substitution: Reaction with nucleophiles like potassium cyanide can yield epoxide intermediates .

The synthesis of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone typically involves the reaction of cyclopentanone with formaldehyde under basic conditions. A common method includes:

- Starting Materials: Cyclopentanone and formaldehyde.

- Reagents: Sodium hydroxide or other bases.

- Procedure: The reaction mixture is stirred at elevated temperatures to facilitate the formation of the tetrakis(hydroxymethyl) derivative.

- Purification: The product is purified through recrystallization or chromatography.

This method allows for the efficient production of the compound with high yields .

The unique structure of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone lends itself to various applications:

- Polymer Chemistry: It serves as a monomer in the synthesis of cross-linked polymers and resins.

- Material Science: Used in the development of coatings and adhesives due to its reactive hydroxymethyl groups.

- Pharmaceuticals: Potential precursor for bioactive compounds and drug formulations.

Studies exploring the interactions of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone with other chemical entities reveal its versatility in forming complexes and derivatives. For instance:

- The reaction with halogens results in halogenated derivatives that possess different reactivity profiles .

- Its ability to form esters suggests potential interactions with various carboxylic acids for polymer applications.

These interactions highlight the compound's utility in synthetic chemistry and materials development.

Several compounds share structural similarities with 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,1,4,4-Tetrakis(hydroxymethyl)cyclohexane | Cyclohexane derivative | Similar tetrakis structure but in a six-membered ring |

| 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone | Cyclohexanone derivative | Contains hydroxymethyl groups but differs in ring size |

| 4-(Hydroxymethyl)cyclohexanone | Cyclohexanone derivative | Fewer hydroxymethyl groups; less sterically hindered |

| 3-Oxocyclopentanecarboxylic acid | Cyclopentane derivative | Contains a carboxylic acid group; different functional properties |

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone emerged from mid-20th-century research on ketone-formaldehyde condensations. Early synthetic routes were reported in 1957 by Krasnec and Heger, who described the chlorination of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone using thionyl chloride and pyridine. Subsequent advancements in polyhydroxy compound synthesis, such as Harold Wittcoff’s 1945 patent on formaldehyde-ketone condensation under acidic conditions, laid groundwork for its structural characterization. The compound gained prominence in the 1960s–1970s as a precursor for polyspiroacetals and biologically active derivatives.

Significance in Organic Chemistry

This tetrafunctional cyclopentanone derivative serves critical roles in:

- Polymer Chemistry: Forms thermally stable polyspiroacetals via reactions with dialdehydes like terephthalaldehyde.

- Medicinal Chemistry: Acts as a scaffold for β-amino acids with antiviral and anticancer potential.

- Materials Science: Enables crosslinked networks through hydroxymethyl group reactivity.

Its four hydroxymethyl groups and rigid cyclopentanone core facilitate diverse functionalization, making it a versatile intermediate in synthetic campaigns.

Nomenclature and Structural Identification

IUPAC Name

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one

Molecular Formula

C₉H₁₆O₅

Structural Features

- Core: Cyclopentanone ring (C₅H₆O)

- Substituents: Four hydroxymethyl (-CH₂OH) groups at positions 2 and 5

- Stereochemistry: Chair conformation confirmed via X-ray crystallography

Spectroscopic Identification

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 4.59 (–CH₂OH), 3.43–3.24 (C–H–OH) | |

| ¹³C NMR | 209.7 ppm (C=O), 64.2–68.4 (–CH₂OH) | |

| FT-IR | 3400 cm⁻¹ (O–H), 1725 cm⁻¹ (C=O) |

Molecular Formula and Weight

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone exhibits the molecular formula C₉H₁₆O₅ with a molecular weight of 204.22 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 3322-70-1 and carries the MDL number MFCD00223933 [1] [4]. The SMILES notation for this compound is represented as O=C1C(CO)(CO)CCC1(CO)CO, while its InChI code is 1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 [2] [12].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₅ |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 3322-70-1 |

| MDL Number | MFCD00223933 |

| SMILES Notation | O=C1C(CO)(CO)CCC1(CO)CO |

| InChI Code | 1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 |

The molecular composition reveals nine carbon atoms, sixteen hydrogen atoms, and five oxygen atoms, establishing a carbon-to-hydrogen-to-oxygen ratio of 9:16:5 [1] [3]. The degree of unsaturation equals one, attributed to the presence of the ketone functional group within the cyclopentanone ring system [14] [17].

Structural Characteristics

Cyclopentanone Core

The fundamental structural framework of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone consists of a cyclopentanone core, which represents a five-membered saturated ring containing a ketone functional group [14] [17]. The cyclopentanone moiety exhibits characteristic properties of cyclic ketones, including enhanced reactivity compared to linear ketones due to ring strain effects [23] [26]. This five-membered ring system adopts a non-planar conformation to minimize angle strain, typically existing in envelope or half-chair conformations [14] [23].

The ketone carbonyl group within the cyclopentanone core demonstrates electrophilic character, making it susceptible to nucleophilic attack [23] [26]. The carbonyl carbon exhibits sp² hybridization, creating a planar geometry around the carbonyl group with bond angles approximating 120 degrees [14] [17]. The cyclopentanone ring structure contributes to the overall rigidity of the molecule while providing sites for further functionalization through the hydroxymethyl substituents [6] [8].

Hydroxymethyl Substituents

Four hydroxymethyl groups (-CH₂OH) are symmetrically positioned at the 2,2,5,5-positions of the cyclopentanone ring, creating a highly functionalized polyol structure [1] [6]. Each hydroxymethyl substituent contains a primary alcohol functional group, contributing significantly to the compound's hydrophilic character and reactivity profile [15] [18]. The presence of multiple hydroxymethyl groups enhances the molecule's ability to form extensive hydrogen bonding networks, both intramolecularly and intermolecularly [6] [15].

The hydroxymethyl substituents adopt gauche conformations relative to the ring carbons to minimize steric interactions while maximizing hydrogen bonding opportunities [15] [25]. These functional groups exhibit characteristic reactivity of primary alcohols, including susceptibility to oxidation reactions that can convert them to aldehydes or carboxylic acids [15] [24]. The strategic positioning of the hydroxymethyl groups creates a multifunctional polyol that serves as an excellent crosslinking agent in polymer chemistry applications [5] [30].

Stereochemical Considerations

The molecular structure of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone presents interesting stereochemical features due to the symmetric substitution pattern on the cyclopentanone ring [1] [12]. The compound possesses a plane of symmetry that bisects the molecule through the ketone carbon and the carbon atom opposite to it in the ring [6] [12]. This symmetry element reduces the potential for optical isomerism, making the compound achiral despite the presence of multiple substituents [12] [16].

The tetrahedral geometry around the substituted carbon atoms at positions 2 and 5 creates distinct spatial arrangements for the hydroxymethyl groups [6] [15]. The symmetrical nature of the substitution pattern ensures that the molecule maintains its overall structural integrity while providing multiple reactive sites for chemical transformations [16] [30]. The absence of chiral centers simplifies the stereochemical analysis and synthesis of this compound, making it more accessible for industrial applications [5] [6].

Physical Properties

Appearance and Physical State

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone exists as a white to off-white crystalline powder at room temperature [8] [11]. The compound demonstrates solid-state characteristics with a well-defined crystalline structure that contributes to its stability under normal storage conditions [8] [22]. The crystalline nature of the material facilitates its handling and processing in various industrial applications [11] [22].

The white coloration indicates high purity and the absence of significant chromophoric impurities [8] [11]. The powdered form provides advantages in terms of dissolution rates and mixing characteristics when incorporated into polymer formulations or other chemical processes [5] [22]. The crystalline morphology contributes to the compound's relatively high melting point and thermal stability [8] [9].

Melting and Boiling Points

The melting point of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone ranges from 142 to 144 degrees Celsius, reflecting the strong intermolecular hydrogen bonding interactions between the multiple hydroxyl groups [5] [8]. This relatively high melting point for an organic compound of this molecular weight demonstrates the significant contribution of hydrogen bonding to the crystal lattice stability [8] [11].

The boiling point occurs at 435.3 degrees Celsius at 760 millimeters of mercury, indicating substantial thermal stability and low volatility under normal conditions [4] [5]. The high boiling point results from the combination of molecular weight and extensive intermolecular hydrogen bonding networks that must be disrupted during the phase transition from liquid to vapor [4] [26]. The vapor pressure at 25 degrees Celsius measures 2.1 × 10⁻⁹ millimeters of mercury, confirming the low volatility characteristics of this compound [4] [9].

| Thermal Property | Value |

|---|---|

| Melting Point | 142-144°C |

| Boiling Point | 435.3°C at 760 mmHg |

| Flash Point | 231.2°C |

| Vapor Pressure | 2.1×10⁻⁹ mmHg at 25°C |

Solubility Profile

The solubility characteristics of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone are dominated by the presence of four hydroxymethyl groups, which impart significant hydrophilic character to the molecule [6] [25]. The compound demonstrates good solubility in water due to the ability of the hydroxyl groups to form hydrogen bonds with water molecules [6] [15]. This aqueous solubility makes the compound particularly useful in water-based formulations and applications [5] [25].

The multiple hydroxyl groups also enable solubility in various polar organic solvents, including alcohols and other protic solvents that can participate in hydrogen bonding interactions [6] [25]. The compound exhibits enhanced solubility with increasing temperature, a behavior commonly observed in hydrogen-bonded systems where thermal energy helps overcome intermolecular interactions [25] [28]. The solubility profile positions this compound as a versatile intermediate for aqueous and organic synthetic processes [5] [6].

Chemical Properties

Functional Group Reactivity

The chemical reactivity of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is governed by two distinct functional group types: the ketone carbonyl and the primary alcohol hydroxyl groups [15] [18]. The ketone functionality exhibits typical electrophilic behavior, readily participating in nucleophilic addition reactions with various nucleophiles including amines, alcohols, and hydrazines [23] [26]. The carbonyl group can undergo reduction reactions to form the corresponding secondary alcohol, expanding the synthetic utility of this compound [23] [24].

The four primary alcohol groups demonstrate characteristic reactivity patterns, including esterification reactions with carboxylic acids and anhydrides to form esters [15] [18]. These hydroxyl groups can participate in etherification reactions, creating ether linkages with various organic substrates [15] [31]. The multifunctional nature of the compound makes it particularly valuable as a crosslinking agent in polymer chemistry, where it can form covalent bonds with multiple polymer chains simultaneously [5] [30].

The hydroxymethyl substituents can undergo condensation reactions under acidic conditions, leading to the formation of methylene bridges between molecules [30] [31]. This reactivity enables the compound to function as a formaldehyde-free crosslinking agent in various polymer applications [30] [32]. The combination of ketone and alcohol functionalities provides multiple pathways for chemical modification and incorporation into complex molecular architectures [16] [18].

Oxidation-Reduction Behavior

The oxidation behavior of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone primarily involves the transformation of the primary alcohol groups to aldehydes and subsequently to carboxylic acids under appropriate oxidizing conditions [15] [24]. Mild oxidizing agents such as pyridinium chlorochromate can selectively oxidize the hydroxymethyl groups to aldehydes while leaving the ketone functionality intact [24] [27]. Stronger oxidizing conditions can further convert the aldehydes to carboxylic acids, dramatically altering the compound's properties and reactivity [15] [24].

The ketone carbonyl group can undergo reduction reactions using various reducing agents including sodium borohydride and lithium aluminum hydride [23] [26]. Selective reduction of the ketone while preserving the alcohol functionalities requires careful choice of reducing conditions and reagents [24] [27]. The resulting secondary alcohol product would exhibit different chemical and physical properties compared to the parent ketone compound [23] [24].

Under catalytic hydrogenation conditions, both the ketone and potential aldehyde functionalities can be reduced to their corresponding alcohols [24] [27]. The oxidation-reduction behavior of this compound makes it a versatile intermediate for the synthesis of related compounds with modified functional group patterns [16] [24]. The multiple reactive sites allow for selective or comprehensive oxidation-reduction transformations depending on the desired synthetic outcome [15] [27].

Acid-Base Characteristics

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone exhibits weak acidic properties due to the presence of the hydroxyl groups, which can donate protons under strongly basic conditions [15] [18]. The pKa values of the hydroxyl groups are expected to be similar to those of typical primary alcohols, ranging from approximately 15 to 16 [18] [25]. The compound does not possess significant basic character, as neither the ketone oxygen nor the alcohol oxygens readily accept protons under normal conditions [15] [23].

The acidic character becomes more pronounced in the presence of strong bases such as sodium hydroxide or potassium hydroxide, where deprotonation of the hydroxyl groups can occur [18] [25]. The multiple hydroxyl groups can undergo sequential deprotonation under increasingly basic conditions, creating polyanonic species with enhanced reactivity toward electrophiles [15] [18]. The ketone carbonyl oxygen can function as a weak Lewis base, coordinating with metal ions or strong Lewis acids [23] [26].